3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, and an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of diaminomaleonitrile to form a triazole ring, followed by nitration and subsequent formation of the oxadiazole ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of high-energy materials and polymers due to its stable yet reactive structure.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole include other triazole and oxadiazole derivatives, such as 4,5-dicyano-1,2,3-triazole . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a nitro group with the triazole and oxadiazole rings, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
918655-07-9 |
---|---|
Molekularformel |
C10H6N6O3 |
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
3-nitro-4-(4-phenyltriazol-1-yl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C10H6N6O3/c17-16(18)10-9(12-19-13-10)15-6-8(11-14-15)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
IIFMGPLDXYGCRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=NON=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.